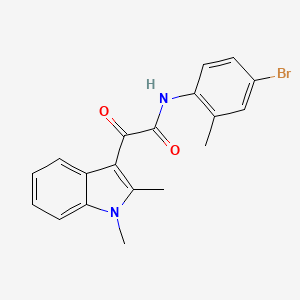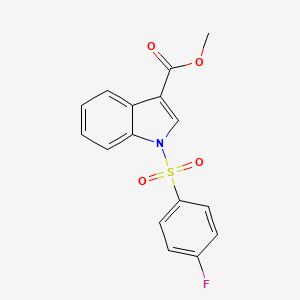
Methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate” is a chemical compound . It is a laboratory chemical and does not have any specific uses advised against .
Molecular Structure Analysis
The molecular formula of “Methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate” is C16H12FNO4S . Its average mass is 333.334 Da and its monoisotopic mass is 333.047119 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate” include its molecular formula, molecular weight, and structure . More specific properties such as melting point, boiling point, and density are not provided in the available resources.Aplicaciones Científicas De Investigación
Nonsteroidal Antiandrogens
A study by Tucker, Crook, and Chesterson (1988) explored derivatives of 2-hydroxypropionanilides for antiandrogen activity. They found that certain derivatives, such as (RS)-4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'- (trifluoromethyl)propionanilide, showed potential for treating androgen-responsive diseases. This indicates the relevance of compounds like Methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate in developing treatments for these conditions (Tucker et al., 1988).
Organic Synthesis
Uno et al. (2010) described the use of substituted phenylsulfur trifluorides, including compounds related to Methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate, for diverse fluorination applications in organic synthesis. Their study highlights the compound's potential in introducing fluorine atoms into molecules, which is critical in drug discovery (Umemoto et al., 2010).
Antibacterial Activity
Research by Shi et al. (2015) on sulfone derivatives containing 1,3,4-oxadiazole moieties, such as 2-(methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole, revealed significant antibacterial activities against rice bacterial leaf blight. This suggests that Methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate could have applications in agricultural biochemistry (Shi et al., 2015).
Proton Exchange Membranes
Kim, Robertson, and Guiver (2008) synthesized comb-shaped poly(arylene ether sulfone)s using sulfonated 4-fluorobenzophenone, a related compound, for use as proton exchange membranes in fuel cells. This indicates the potential use of Methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate in energy-related materials science (Kim et al., 2008).
Safety And Hazards
“Methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate” is considered hazardous. It may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Direcciones Futuras
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “Methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate”, being an indole derivative, might also have potential for future research and development.
Propiedades
IUPAC Name |
methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO4S/c1-22-16(19)14-10-18(15-5-3-2-4-13(14)15)23(20,21)12-8-6-11(17)7-9-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWXCDQOPOTUPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

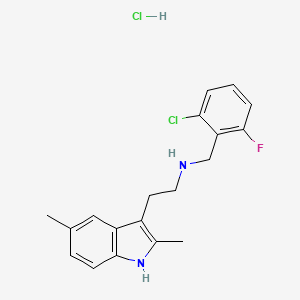
![2-[(3-Cyanopyridin-2-yl)disulfanyl]pyridine-3-carbonitrile](/img/structure/B2918533.png)
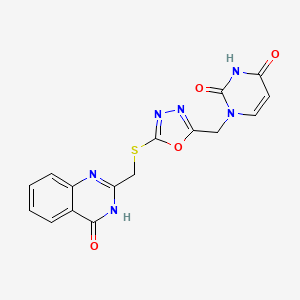
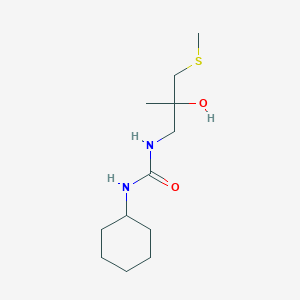
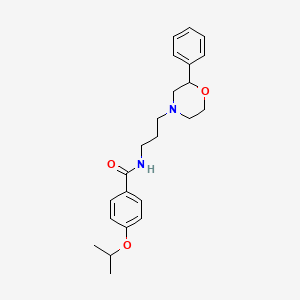
![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one](/img/structure/B2918537.png)
![N-(4-chlorophenyl)-2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2918539.png)
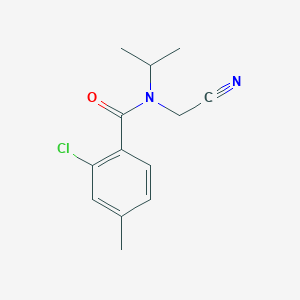
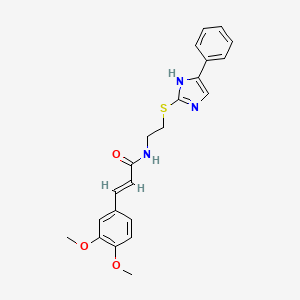
![(Z)-2-cyano-3-[1-(1,1-dioxothiolan-3-yl)-3-methylpyrazolo[3,4-b]pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2918543.png)
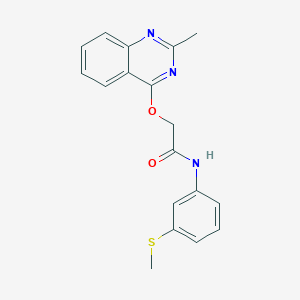
![2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B2918546.png)
![4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2918547.png)
